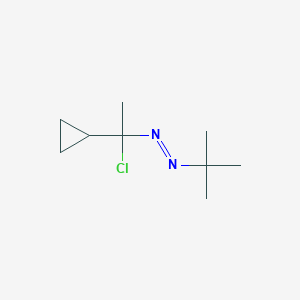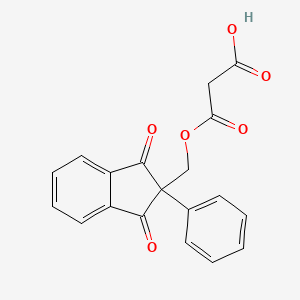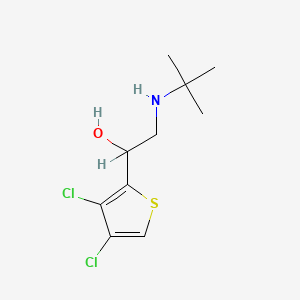
2-Thiophenemethanol, 3,4-dichloro-alpha-(((1,1-dimethylethyl)amino)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiophenemethanol, 3,4-dichloro-alpha-(((1,1-dimethylethyl)amino)methyl)- is a complex organic compound that features a thiophene ring substituted with a methanol group, two chlorine atoms, and a tert-butylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenemethanol, 3,4-dichloro-alpha-(((1,1-dimethylethyl)amino)methyl)- typically involves multi-step organic reactions. One common approach is to start with thiophene, which undergoes chlorination to introduce the chlorine atoms at the 3 and 4 positions. This is followed by the introduction of the methanol group through a hydroxymethylation reaction. The final step involves the addition of the tert-butylamino group via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Thiophenemethanol, 3,4-dichloro-alpha-(((1,1-dimethylethyl)amino)methyl)- can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the amino group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 2-thiophenecarboxaldehyde or 2-thiophenecarboxylic acid.
Wissenschaftliche Forschungsanwendungen
2-Thiophenemethanol, 3,4-dichloro-alpha-(((1,1-dimethylethyl)amino)methyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Thiophenemethanol, 3,4-dichloro-alpha-(((1,1-dimethylethyl)amino)methyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thiophenemethanol: Lacks the chlorine and tert-butylamino groups, making it less complex.
3,4-Dichlorothiophene: Does not have the methanol or tert-butylamino groups.
Thiophene-2-carboxaldehyde: Similar structure but with an aldehyde group instead of methanol.
Uniqueness
2-Thiophenemethanol, 3,4-dichloro-alpha-(((1,1-dimethylethyl)amino)methyl)- is unique due to the combination of its functional groups, which confer specific chemical and biological properties not found in simpler analogs.
Eigenschaften
CAS-Nummer |
54954-70-0 |
|---|---|
Molekularformel |
C10H15Cl2NOS |
Molekulargewicht |
268.20 g/mol |
IUPAC-Name |
2-(tert-butylamino)-1-(3,4-dichlorothiophen-2-yl)ethanol |
InChI |
InChI=1S/C10H15Cl2NOS/c1-10(2,3)13-4-7(14)9-8(12)6(11)5-15-9/h5,7,13-14H,4H2,1-3H3 |
InChI-Schlüssel |
GUIQLFAHIYNZPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NCC(C1=C(C(=CS1)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [amino(methylsulfanyl)methyl]carbamate](/img/structure/B14627271.png)
![4-Methyl-6-{1-[(naphthalen-1-yl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14627282.png)
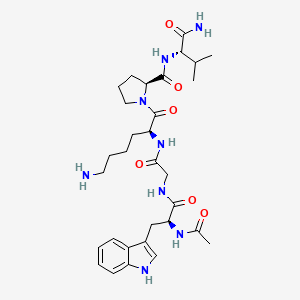


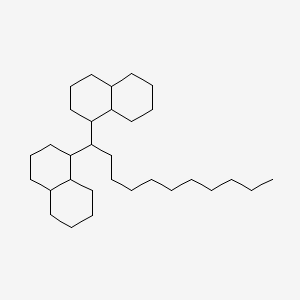


![N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14627308.png)

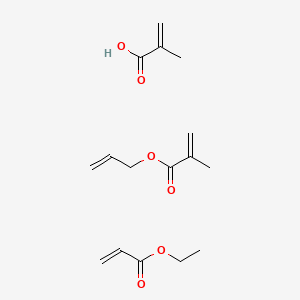
![6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)-](/img/structure/B14627335.png)
